molecular formula C8H8BrF B029555 1-(2-Bromoethyl)-4-fluorobenzene CAS No. 332-42-3

1-(2-Bromoethyl)-4-fluorobenzene

Cat. No. B029555
CAS RN: 332-42-3
M. Wt: 203.05 g/mol
InChI Key: FLRUNCJXOVYWDH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromo-fluorobenzene compounds involves multiple steps, including diazotization, bromination, and radical bromination reactions. For instance, 1,2-bis(bromomethyl)-4-fluorobenzene and 1,4-bis(bromomethyl)-2-fluorobenzene have been synthesized through processes that start from dimethylbenzenamine or p-xylene, respectively, undergoing nitration, reduction, diazotization, and bromination steps (Guo Zhi-an, 2009); (Song Yan-min, 2007).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(2-Bromoethyl)-4-fluorobenzene has been elucidated through techniques such as X-ray crystallography, demonstrating the influence of substituents on the benzene ring's geometry. For example, the crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile revealed intramolecular hydrogen bonding and the effect of substituents on molecular packing (S. Özbey et al., 2004).

Chemical Reactions and Properties

The reactivity of bromo-fluorobenzene derivatives with organostannanes in palladium-promoted cross-coupling reactions highlights the versatility of these compounds in forming highly functionalized molecules (T. Forngren et al., 1998).

Physical Properties Analysis

The study of related compounds, such as 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene, through spectroscopy techniques like FT-IR, FT-Raman, and UV, provides insight into their physical properties. These studies include molecular geometry, vibrational frequencies, and electronic properties analysis, contributing to a comprehensive understanding of such compounds' physical characteristics (D. Mahadevan et al., 2011).

Chemical Properties Analysis

The electrochemical fluorination of aromatic compounds, including halobenzenes, showcases the chemical properties of bromo-fluorobenzene derivatives. This process involves a series of reactions that result in various fluorinated products, demonstrating the compounds' reactivity and potential for generating diverse molecular structures (Hirohide Horio et al., 1996).

Scientific Research Applications

  • Synthesis and Catalysis :

    • It is used in cross-coupling reactions with organotannanes, facilitated by palladium catalysis, demonstrating potential in the functionalization of organic molecules (Forngren et al., 1998).
    • In carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles, it allows for the efficient combination of carbonylation and nucleophilic substitution, yielding heterocyclic compounds (Chen et al., 2014).
    • The compound is integral in selective ortho-metalation reactions, leading to various products including through Negishi coupling, showcasing its versatility in organic synthesis (Baenziger et al., 2019).
  • Solvent Use in Organometallic Chemistry :

    • Fluorobenzenes like 1-(2-Bromoethyl)-4-fluorobenzene serve as solvents in organometallic chemistry and catalysis, offering opportunities for exploitation in contemporary organic synthesis (Pike et al., 2017).
  • Photophysics and Spectroscopy :

    • The photodissociation of related compounds like 1-bromo-3-fluorobenzene and 1-bromo-4-fluorobenzene has been studied to understand the energy distribution changes due to fluorine atom substitution, which is crucial for understanding molecular dynamics and reactions (Gu et al., 2001).
    • In crystal studies, 1,4-diethynyl-2-fluorobenzene, a related compound, has shown red-shifted absorption and dual fluorescence emission, with efficient monomer-to-aggregate energy transfer observed, important for understanding molecular interactions and energy transfer mechanisms (Levitus et al., 2001).
  • Radiochemistry :

    • Pathways involving symmetrical bis-(4-bromphenyl)iodonium bromide have been developed to produce no-carrier-added 1-bromo-4-[18F]fluorobenzene efficiently, showing its potential in medical imaging and diagnostics (Ermert et al., 2004).
  • Electrochemical Applications :

    • Its derivatives have been studied for electrochemical fluorination, indicating its potential in developing new chemical compounds and reactions (Horio et al., 1996).

Safety And Hazards

Handling bromoethylbenzene compounds requires appropriate safety measures. They can cause skin and eye irritation, and may be harmful if swallowed or inhaled . It’s important to use personal protective equipment and ensure adequate ventilation when handling these compounds .

properties

IUPAC Name

1-(2-bromoethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRUNCJXOVYWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341450
Record name 1-(2-Bromoethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromoethyl)-4-fluorobenzene

CAS RN

332-42-3
Record name 1-(2-Bromoethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluorophenethyl bromide
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Synthesis routes and methods I

Procedure details

To a solution of 2-(4-fluorophenyl)ethyl alcohol (13.4 mL, 107 mmol) in dry toluene (150 mL) at 0° C. was added phosphorous tribromide (21.1 mL, 224 mmol). The resulting mixture was stirred at ambient temperature for 5 days and then recooled to 0° C. and crushed ice (200 g) added. The aqueous layer was extracted with ether (2×120 mL) and the combined organic extracts were then washed with saturated aqueous sodium bicarbonate solution (2×30 mL), dried (MgSO4) and concentrated in vacuum. Distillation afforded 2-(4-fluorophenyl)ethyl bromide as a colorless oil (14.08 g, 31%); b.p. 103° C. @12 mm Hg.
Quantity
13.4 mL
Type
reactant
Reaction Step One
Quantity
21.1 mL
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reactant
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Quantity
150 mL
Type
solvent
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[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Phosphorus tribromide (14 g) was added, over 2 minutes, to a solution of 2-(4-fluorophenyl)ethanol (14 g) in carbon tetrachloride (80 ml). The mixture was heated under reflux for 2 hours then cooled in an ice bath. 10% Aqueous sodium carbonate solution was added until all of the solid has dissolved. The mixture was transferred to a separating funnel and the layers were separated. The aqueous layer was extracted with dichloromethane (50 ml) and the organic solutions were combined, dried (MgSO4) and concentrated in vacuo. The residue was purified by chromatography on silica eluting with 1:1 hexane/dichloromethane. The product-containing fractions were combined and concentrated in vacuo to give the title compound as a colourless oil, 10 g.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

1-(2-Bromoethyl)-4-fluorobenzene was prepared from 4-fluorophenylacetic acid as described above for 1-(2-bromoethyl)-2-fluorobenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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